molecular formula C9H16N4O B13628843 2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide

2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide

Cat. No.: B13628843
M. Wt: 196.25 g/mol
InChI Key: PPNYJVMQSMYMGM-UHFFFAOYSA-N
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Description

2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide is a chemical compound that features both an ethylamino group and a methyl-imidazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide typically involves the reaction of 2-methyl-1H-imidazole with an appropriate ethylamine derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide
  • 2-(Ethylamino)-3-(1h-imidazol-1-yl)propanamide
  • 2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)butanamide

Uniqueness

2-(Ethylamino)-3-(2-methyl-1h-imidazol-1-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-(ethylamino)-3-(2-methylimidazol-1-yl)propanamide

InChI

InChI=1S/C9H16N4O/c1-3-11-8(9(10)14)6-13-5-4-12-7(13)2/h4-5,8,11H,3,6H2,1-2H3,(H2,10,14)

InChI Key

PPNYJVMQSMYMGM-UHFFFAOYSA-N

Canonical SMILES

CCNC(CN1C=CN=C1C)C(=O)N

Origin of Product

United States

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